molecular formula C5H6BrN3 B13117370 6-Bromo-3-methylpyrazin-2-amine

6-Bromo-3-methylpyrazin-2-amine

Cat. No.: B13117370
M. Wt: 188.03 g/mol
InChI Key: WEKRHARXOYRMDQ-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-3-methylpyrazin-2-amine involves the bromination of 3-methylpyrazin-2-amine. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane (DCM) and a base such as pyridine. The reaction mixture is stirred at room temperature overnight, followed by work-up procedures including washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent such as DCM or ethanol.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Dehalogenated pyrazines.

    Coupling Reactions: Biaryl or vinyl-pyrazine derivatives.

Scientific Research Applications

6-Bromo-3-methylpyrazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylpyrazin-2-amine: Similar structure but with the bromine atom at the 3rd position.

    6-Bromo-5-methylpyrazin-2-amine: Similar structure but with the methyl group at the 5th position.

    2-Amino-3-bromo-6-methylpyridine: A pyridine derivative with similar functional groups.

Uniqueness

6-Bromo-3-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

6-bromo-3-methylpyrazin-2-amine

InChI

InChI=1S/C5H6BrN3/c1-3-5(7)9-4(6)2-8-3/h2H,1H3,(H2,7,9)

InChI Key

WEKRHARXOYRMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1N)Br

Origin of Product

United States

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